molecular formula C8H5FN2S B2975892 4-(4-Fluorophenyl)-1,2,3-thiadiazole CAS No. 40788-81-6

4-(4-Fluorophenyl)-1,2,3-thiadiazole

Cat. No.: B2975892
CAS No.: 40788-81-6
M. Wt: 180.2
InChI Key: WNOHTWCWFQFJIO-UHFFFAOYSA-N
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Description

Significance of Thiadiazole Heterocycles in Contemporary Chemical and Biological Sciences

Thiadiazoles are five-membered aromatic rings containing two nitrogen atoms and one sulfur atom. sysrevpharm.org This family of heterocyles has four isomers: 1,2,3-thiadiazole (B1210528), 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole (B1197879). isres.org These compounds have garnered considerable attention in contemporary chemical and biological sciences due to their diverse and potent biological activities. The thiadiazole nucleus is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.

The significance of thiadiazole heterocycles is underscored by their presence in a variety of commercially available drugs with a wide range of therapeutic applications. These include antimicrobial, antifungal, antiviral, anticonvulsant, anti-inflammatory, and anticancer agents. nih.govjaptronline.combepls.com The unique electronic properties of the thiadiazole ring, including its ability to participate in hydrogen bonding and other non-covalent interactions, contribute to its versatility as a pharmacophore. nih.gov

Overview of 1,2,3-Thiadiazole Isomer: Structural Characteristics and Research Focus

The 1,2,3-thiadiazole isomer is a unique member of the thiadiazole family, characterized by the arrangement of its heteroatoms in a 1,2,3-sequence. This arrangement imparts distinct chemical and physical properties to the molecule. The 1,2,3-thiadiazole ring is an aromatic system, and its derivatives are generally stable compounds. isres.org

Research on 1,2,3-thiadiazoles has been extensive, with a significant focus on their synthesis and biological evaluation. A common and versatile method for the synthesis of 4-substituted-1,2,3-thiadiazoles is the Hurd-Mori reaction. wikipedia.orgresearchgate.net This reaction typically involves the cyclization of α-active methylene (B1212753) ketones or α-active methylene nitriles with a suitable sulfur source, often thionyl chloride, in the presence of a base.

The primary research focus for 1,2,3-thiadiazole derivatives has been in the realm of medicinal chemistry, particularly in the development of novel therapeutic agents. Studies have revealed that these compounds exhibit a broad spectrum of biological activities, including but not limited to:

Anticancer Activity: Many 1,2,3-thiadiazole derivatives have been reported to exhibit potent cytotoxic activity against various cancer cell lines. nih.gov

Antimicrobial Activity: This class of compounds has also shown promise as antibacterial and antifungal agents. sysrevpharm.org

Antiviral Activity: Certain 1,2,3-thiadiazole derivatives have been investigated for their potential to inhibit viral replication. mdpi.com

The biological activity of 1,2,3-thiadiazoles is often modulated by the nature and position of the substituents on the heterocyclic ring.

Rationale for Investigating 4-(4-Fluorophenyl)-1,2,3-thiadiazole: Aims and Scope in Heterocyclic Chemistry

The investigation of this compound is driven by a clear rationale rooted in the principles of medicinal chemistry and drug design. The incorporation of a fluorine atom into a drug candidate can significantly enhance its pharmacological properties. This is due to fluorine's unique characteristics, including its small size, high electronegativity, and its ability to form strong bonds with carbon. The introduction of a fluorine atom can improve a molecule's metabolic stability, bioavailability, and binding affinity to its biological target.

The 4-fluorophenyl group, in particular, is a common substituent in many successful drugs. Its presence in the 4-position of the 1,2,3-thiadiazole ring is hypothesized to confer favorable pharmacokinetic and pharmacodynamic properties to the molecule.

The primary aims and scope of investigating this compound in heterocyclic chemistry include:

Synthesis and Characterization: To develop efficient and scalable synthetic routes for the preparation of this compound and to fully characterize its chemical and physical properties using modern analytical techniques.

Biological Evaluation: To systematically evaluate the biological activity of the compound, with a particular focus on its potential as an anticancer and antimicrobial agent. This involves in vitro screening against a panel of cancer cell lines and microbial strains to determine its potency and selectivity.

Structure-Activity Relationship (SAR) Studies: To understand how the 4-fluorophenyl substituent influences the biological activity of the 1,2,3-thiadiazole scaffold. This knowledge is crucial for the rational design of more potent and selective analogs.

While extensive research has been conducted on various thiadiazole derivatives, detailed and specific biological activity data for this compound is not widely available in the public domain. The following tables present a summary of the kind of data that would be sought in such an investigation, based on the activities of closely related compounds.

Table 1: Potential Anticancer Activity of 4-Aryl-1,2,3-Thiadiazole Derivatives (Illustrative) Note: The following data is illustrative of the types of findings for related compounds and does not represent experimentally verified results for this compound.

Cell LineCompoundIC50 (µM)
Human Breast Cancer (MCF-7)4-Aryl-1,2,3-thiadiazole analog AData not available
Human Colon Cancer (HCT116)4-Aryl-1,2,3-thiadiazole analog BData not available
Human Lung Cancer (A549)4-Aryl-1,2,3-thiadiazole analog CData not available

Table 2: Potential Antimicrobial Activity of 4-Aryl-1,2,3-Thiadiazole Derivatives (Illustrative) Note: The following data is illustrative of the types of findings for related compounds and does not represent experimentally verified results for this compound.

Microbial StrainCompoundMIC (µg/mL)
Staphylococcus aureus4-Aryl-1,2,3-thiadiazole analog DData not available
Escherichia coli4-Aryl-1,2,3-thiadiazole analog EData not available
Candida albicans4-Aryl-1,2,3-thiadiazole analog FData not available

Further research is warranted to fully elucidate the biological potential of this compound and to generate the specific data required to populate such tables definitively.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-fluorophenyl)thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2S/c9-7-3-1-6(2-4-7)8-5-12-11-10-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOHTWCWFQFJIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSN=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 1,2,3 Thiadiazoles

Ring Cleavage Reactions of the 1,2,3-Thiadiazole (B1210528) Nucleus

A hallmark of the 1,2,3-thiadiazole system is its propensity to undergo ring-opening reactions under various conditions, leading to the formation of highly reactive intermediates. researchgate.net These cleavage pathways are fundamental to the synthetic utility of this heterocyclic family.

The 1,2,3-thiadiazole ring is susceptible to decomposition upon exposure to heat or light, leading to the extrusion of molecular nitrogen (N₂), a process known as denitrogenation. researchgate.net This reaction proceeds through the formation of transient, high-energy intermediates. The cleavage of the S-N¹ bond can lead to an open-chain α-diazothione species. researchgate.net Subsequent loss of nitrogen from this intermediate can generate a range of reactive species, including thiirenes and thioketenes, which can be trapped or undergo further transformations. e-bookshelf.deresearchgate.net The specific intermediates formed are often dependent on the reaction conditions and the substitution pattern on the thiadiazole ring.

In the presence of a strong base, 1,2,3-thiadiazoles undergo a characteristic ring cleavage. ingentaconnect.com For 4-monosubstituted 1,2,3-thiadiazoles, this decomposition results in the evolution of nitrogen gas and the formation of highly useful alkynethiolate intermediates. ingentaconnect.comtandfonline.com This transformation is a key synthetic route for generating the alkynethiolate anion, which can then be trapped with various electrophiles, such as alkylating agents, to form a diverse range of sulfur-containing compounds. ingentaconnect.comtandfonline.com The reaction is initiated by the base, which facilitates the cleavage of the heterocyclic ring system. ingentaconnect.com

Substitution and Functionalization Reactions on the Thiadiazole Ring

The electronic distribution within the 1,2,3-thiadiazole ring governs its behavior towards substitution and functionalization reactions. The presence of two electronegative nitrogen atoms and a sulfur atom significantly influences the electron density at the ring's carbon atoms. nih.govchemicalbook.com

The carbon atoms of the 1,2,3-thiadiazole nucleus, particularly C5, are electron-deficient. chemicalbook.com This low electron density is a direct consequence of the electron-withdrawing nature of the adjacent heteroatoms. nih.govnih.gov As a result, these carbon positions are susceptible to attack by nucleophiles. nih.govchemicalbook.com This reactivity makes nucleophilic substitution a facile process for introducing or modifying substituents on the thiadiazole ring, provided a suitable leaving group is present. nih.gov

Conversely, the electron-poor nature of the C4 and C5 atoms makes them resistant to electrophilic substitution reactions like nitration or halogenation. chemicalbook.com The preferential sites for electrophilic attack are the ring nitrogen atoms, which have a higher electron density. chemicalbook.com Reactions with electrophiles, such as alkylating agents like dimethyl sulfate, typically result in quaternization at one of the nitrogen atoms, leading to the formation of 1,2,3-thiadiazolium salts. chemicalbook.com

Influence of the 4-(4-Fluorophenyl) Substituent on Reactivity Profiles

Enhanced Electron Deficiency : The substituent further decreases the electron density of the thiadiazole ring's carbon atoms. This effect reinforces the ring's inherent resistance to electrophilic attack at carbon and may enhance its susceptibility to nucleophilic attack. rsc.org

Modulation of Intermediates : The electronic properties of the substituent can influence the stability and subsequent reactions of intermediates formed during ring cleavage. For instance, in a related reaction, the presence of an electron-deficient 4-fluorophenyl group was found to reduce the electron density on a key thiolate anion intermediate, thereby inhibiting a subsequent intramolecular reaction step. acs.org

Structural Influence : X-ray crystallographic studies on a similar structure, 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)thiazolidin-4-one, show that the 4-fluorophenyl ring is nearly coplanar with the thiadiazole ring. nih.gov This planarity allows for effective electronic communication (conjugation) between the phenyl ring and the heterocyclic system, enabling the electronic effects of the substituent to be transmitted efficiently to the reactive thiadiazole core.

Table 1: Summary of Reactivity for the 1,2,3-Thiadiazole Ring

Reaction Type Reagent/Condition Site of Attack Outcome
Thermal/Photochemical Heat or UV Light Ring Bonds Denitrogenation, Ring Cleavage
Base-Promoted Strong Base (e.g., organolithium) Ring Bonds Ring Opening, Alkynethiolate Formation
Nucleophilic Attack Nucleophiles C4 / C5 Facile Substitution (with leaving group)
Electrophilic Attack Electrophiles (e.g., alkyl halides) Ring Nitrogens N-Alkylation (Quaternization)

Table 2: Influence of the 4-(4-Fluorophenyl) Substituent

Electronic Effect Consequence on Thiadiazole Ring Impact on Reactivity
Inductive (-I) Decreases electron density on ring carbons. Increases resistance to electrophilic attack; may facilitate nucleophilic attack.
Resonance (+R) Minor electron donation to the ring. Effect is generally outweighed by the strong inductive withdrawal.
Overall Net electron-withdrawing. Modulates stability of reaction intermediates and influences reaction pathways.

Derivatization Strategies and Analogue Synthesis for the 4 4 Fluorophenyl 1,2,3 Thiadiazole Scaffold

Modification of the 4-Phenyl Substituent for Structure-Activity Relationship Studies

The 4-phenyl group of the 4-(4-fluorophenyl)-1,2,3-thiadiazole scaffold serves as a primary target for modification in structure-activity relationship (SAR) studies. Altering the substituents on this aromatic ring allows for a systematic investigation of how electronic and steric properties influence the molecule's interactions with biological targets.

Research has shown that the nature and position of substituents on the phenyl ring can dramatically alter the biological profile of thiadiazole derivatives. For instance, in related 1,3,4-thiadiazole (B1197879) series, introducing various electron-donating or electron-withdrawing groups has led to compounds with a wide spectrum of activities. mdpi.comnih.gov While direct SAR studies on the this compound are specific, principles from analogous series are often applied. For example, the replacement of the fluorine atom with other halogens (Cl, Br) or with small alkyl or alkoxy groups can modulate lipophilicity and electronic density, which are critical parameters for receptor binding and cell permeability.

SAR analyses in similar heterocyclic compounds indicate that an aromatic ring and the presence of electron-withdrawing substituents can promote anticancer activity. mdpi.com In one study on 5-phenyl-substituted 1,3,4-thiadiazole-2-amines, derivatives with a 4-fluorophenyl group showed significant antitumor activities. mdpi.com Modifications often involve synthesizing a library of compounds where the fluoro substituent is replaced by groups such as chloro, bromo, methoxy, or nitro groups at various positions (ortho, meta, para) on the phenyl ring. ijpcbs.com These analogues are then evaluated to determine the optimal substitution pattern for a desired activity. For example, studies on 5-aryl-N-phenyl-1,3,4-thiadiazole-2-amine derivatives showed that compounds with 4-chloro, 2,4-dimethoxy, and 3-bromo substitutions on the phenyl ring exhibited significant antidiabetic activity. ijpcbs.com

Table 1: Exemplary Modifications on the Phenyl Ring of Aryl-Thiadiazole Scaffolds for SAR Studies

Base Scaffold Position of Modification Substituent Observed Effect on Activity (Example)
Aryl-1,3,4-thiadiazole para (4') -Cl Potent anticonvulsant activity nih.gov
Aryl-1,3,4-thiadiazole para (4') -OCH3 Enhanced binding affinity at A3 adenosine (B11128) receptors nih.gov
Aryl-1,3,4-thiadiazole para (4') -NO2 Significant antitumor activity mdpi.com
Aryl-1,3,4-thiadiazole para (4') -Br Significant anti-inflammatory activity ijpcbs.com

Functionalization at the C-5 Position of the 1,2,3-Thiadiazole (B1210528) Ring

The C-5 position of the 1,2,3-thiadiazole ring is a key site for chemical functionalization, offering a route to introduce a wide variety of substituents and to expand the chemical space of the scaffold. The reactivity at this position allows for the synthesis of diverse analogues with potentially new or enhanced properties.

One common strategy for functionalizing the C-5 position is through the Hurd-Mori reaction, where activated methylene (B1212753) compounds are reacted with a sulfonyl azide. By choosing an appropriate starting ketone with an adjacent cyano group, 5-amino-4-cyano-1,2,3-thiadiazoles can be synthesized. nih.gov This amino group at the C-5 position can then serve as a handle for further derivatization, such as acylation or alkylation, to introduce new functional groups.

Another approach involves the cyclization of α-diazothiocarbonyl-containing compounds. researchgate.net Furthermore, rearrangement reactions can lead to functionalized C-5 derivatives. For example, 5-sulfonamido-1,2,3-triazole-4-carbothioamides can undergo a Cornforth-type rearrangement to yield 5-amino-1,2,3-thiadiazole-4-carboximidamides, introducing an amino group at the C-5 position. nih.gov

The introduction of acyl groups at the C-5 position has also been achieved through a three-component cross-coupling reaction involving enaminones, elemental sulfur, and tosylhydrazine, mediated by I2/DMSO. mdpi.com This method demonstrates broad functional group tolerance and provides 5-acyl-1,2,3-thiadiazoles in good yields. mdpi.com These acyl derivatives are valuable intermediates for creating more complex molecules.

Table 2: Synthetic Strategies for C-5 Functionalization of 1,2,3-Thiadiazoles

Starting Material Reagents Functional Group Introduced at C-5 Resulting Compound Type Reference
2-Cyanothioacetamide Sulfonyl azide, base Amino (-NH2) 5-Amino-4-cyano-1,2,3-thiadiazole nih.gov
Enaminone Elemental sulfur, Tosylhydrazine Acyl (-COR) 5-Acyl-1,2,3-thiadiazole mdpi.com
Semicarbazone of a ketone Thionyl chloride (SOCl2) Various substituents from ketone Substituted 1,2,3-thiadiazole mdpi.com

Construction of Fused Thiadiazole Systems Incorporating a Fluorophenyl Moiety

Building fused heterocyclic systems onto the 1,2,3-thiadiazole core is a sophisticated strategy to create rigid, conformationally constrained analogues with novel three-dimensional shapes. The incorporation of a fluorophenyl moiety into these fused systems is of significant interest for developing new chemical entities.

The synthesis of fused 1,2,3-thiadiazoles often involves intramolecular cyclization reactions of appropriately substituted thiadiazole precursors. researchgate.net A prominent example is the synthesis of triazolo[3,4-b]thiadiazole systems. For instance, 3-[1-[4-(2-methylpropyl)phenyl]ethyl]-6-(4-fluorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole has been synthesized by reacting an aminomercaptotriazole scaffold with 4-fluorobenzoic acid in the presence of phosphorus oxychloride. cambridge.org Although this example involves a 1,3,4-thiadiazole fused with a triazole, similar strategies can be envisioned for the 1,2,3-thiadiazole isomer.

Another approach involves the oxidative cyclization of hydrazones that bear a thioamide group. researchgate.net This method is a key strategy for constructing the 1,2,3-thiadiazole ring itself, which can then be part of a larger, fused structure. Designing a precursor that contains both the necessary components for the thiadiazole ring formation and a reactive group for a subsequent or concurrent annulation reaction can lead to the desired fused system.

The development of novel fused systems is an active area of research. For example, the synthesis of 2H-thiazolo[4,5-d] nih.govnih.govacs.orgtriazole, a [5-5]-fused heteroaromatic system, highlights the ongoing efforts to create new heterocyclic scaffolds. nih.govrsc.org While this specific example fuses a thiazole (B1198619) with a triazole, the synthetic principles, such as utilizing versatile reactive tags for further transformations, can inspire the construction of systems fused to a this compound core. nih.gov

Table 3: Examples of Fused Heterocyclic Systems Containing a Thiadiazole Ring

Fused System Name Core Heterocycles Synthetic Precursors (Example) Cyclization Method (Example)
mdpi.comnih.govacs.orgTriazolo[3,4-b] mdpi.comnih.govnih.govthiadiazole 1,2,4-Triazole (B32235), 1,3,4-Thiadiazole 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiol, Aromatic carboxylic acid Condensation with phosphorus oxychloride
Imidazo[2,1-b] mdpi.comnih.govnih.govthiadiazole Imidazole, 1,3,4-Thiadiazole Substituted imidazo-thiadiazole derivatives Various cyclization strategies

Spectroscopic and Structural Elucidation of 4 4 Fluorophenyl 1,2,3 Thiadiazole and Its Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the hydrogen and carbon environments within a molecule.

The ¹H and ¹³C NMR spectra provide fundamental information about the number and type of protons and carbons in 4-(4-Fluorophenyl)-1,2,3-thiadiazole.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of a 4-aryl-1,2,3-thiadiazole is characterized by distinct signals corresponding to the protons on the thiadiazole ring and the attached aromatic system. For this compound, the spectrum is expected to show:

A singlet peak corresponding to the single proton at the C-5 position of the 1,2,3-thiadiazole (B1210528) ring. In related 4-aryl-1,2,3-thiadiazole structures, this proton typically resonates in the downfield region.

The 4-fluorophenyl group presents a symmetrical AA'BB' spin system. This typically appears as two multiplets or two doublets of doublets in the aromatic region of the spectrum. The protons ortho to the fluorine atom (H-2' and H-6') are coupled to the fluorine and to the meta protons (H-3' and H-5'). Similarly, the meta protons are coupled to the ortho protons. This results in complex splitting patterns that are characteristic of fluorine-substituted benzene (B151609) rings.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, the key signals include:

Two signals for the C-4 and C-5 carbons of the thiadiazole ring. Based on analogous structures, the C-4 carbon, which is attached to the phenyl ring, appears at a different chemical shift than the C-5 carbon. ias.ac.in

Four distinct signals for the carbons of the 4-fluorophenyl ring due to symmetry. The carbon atom directly bonded to the fluorine (C-4') exhibits a large one-bond coupling constant (¹JC-F), appearing as a doublet. The ortho (C-2'/C-6') and meta (C-3'/C-5') carbons also show smaller C-F couplings (²JC-F and ³JC-F, respectively), which may or may not be resolved. The ipso-carbon (C-1'), attached to the thiadiazole ring, also displays a coupling to fluorine. In similar 4-aryl-1,3,4-thiadiazoles, the thiadiazole carbons have been observed in the range of 164–181 ppm. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Couplings for this compound Data are estimated based on general principles and data from analogous 4-aryl-thiadiazole structures. ias.ac.in

Atom PositionPredicted ¹H δ (ppm)MultiplicityPredicted ¹³C δ (ppm)C-F Coupling
Thiadiazole H-5~8.0-9.0s (singlet)~130-140N/A
Thiadiazole C-4N/A-~155-165N/A
Phenyl H-2', H-6'~7.8-8.2m (multiplet)~128-132³JC-F
Phenyl H-3', H-5'~7.1-7.4m (multiplet)~115-118²JC-F
Phenyl C-1'N/A-~125-130⁴JC-F
Phenyl C-4'N/A-~160-165¹JC-F (~250 Hz)

Two-dimensional (2D) NMR experiments are essential for the definitive assignment of all proton and carbon signals, especially in complex molecules. nih.gov

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between CH, CH₂, and CH₃ carbons. For this compound, DEPT-135 would show all CH carbons (on the thiadiazole and phenyl rings) as positive signals, confirming their identity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish the correlation between a proton and the carbon atom to which it is directly attached. It would unequivocally link the thiadiazole H-5 signal to the C-5 carbon signal and the aromatic proton signals to their corresponding phenyl ring carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over two or three bonds. For this molecule, HMBC is crucial for establishing the connectivity between the two ring systems. Key expected correlations would include:

A correlation from the thiadiazole H-5 proton to the thiadiazole C-4 carbon.

Correlations from the phenyl protons H-2'/H-6' to the thiadiazole C-4 carbon, confirming the attachment point.

Correlations from H-2'/H-6' to the phenyl carbons C-1' and C-4'.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space. A NOESY spectrum could show a cross-peak between the thiadiazole H-5 proton and the ortho-protons (H-2'/H-6') of the fluorophenyl ring, providing further confirmation of the geometry and connectivity. The application of these techniques has been fundamental in the characterization of various new thiadiazole derivatives. nih.govresearchgate.net

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum displays absorption bands corresponding to specific functional groups and bond types. For this compound, the FT-IR spectrum is expected to exhibit several characteristic bands. The structures of newly synthesized thiadiazole derivatives are often confirmed using FT-IR spectroscopy. nih.govmdpi.com

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100–3000Medium
Thiadiazole C-H Stretch~3150-3100Medium
Aromatic C=C Ring Stretch1610–1580, 1510–1480Medium-Strong
Thiadiazole C=N Stretch1640–1620Medium-Strong
C-F Stretch1250–1100Strong
Aromatic C-H Out-of-Plane Bend850–810Strong
C-S Ring Vibration750–650Weak-Medium

Raman spectroscopy is a complementary technique to FT-IR. It involves inelastic scattering of monochromatic light, providing information on molecular vibrations. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. For this compound, strong Raman signals would be expected for the symmetric stretching vibrations of the aromatic ring and the C-S bond within the thiadiazole ring. The combination of both FT-IR and Raman spectra provides a more complete picture of the molecule's vibrational modes.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive structural evidence for a crystalline compound. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate measurements of bond lengths, bond angles, and intermolecular interactions.

Table 3: Expected Molecular Geometry Parameters from X-ray Diffraction Analysis Values are estimates based on data from analogous heterocyclic structures. cambridge.orgcambridge.org

ParameterExpected Value
C-S Bond Length (Thiadiazole)~1.70–1.75 Å
N-N Bond Length (Thiadiazole)~1.30–1.35 Å
C=N Bond Length (Thiadiazole)~1.32–1.38 Å
C-C Bond Length (Ring-Ring Linkage)~1.45–1.50 Å
C-F Bond Length (Phenyl)~1.34–1.38 Å
Dihedral Angle (Thiadiazole-Phenyl)10°–40°

Single-Crystal X-ray Diffraction for Molecular Geometry and Conformation

In studies of related heterocyclic systems, such as fused triazolo-thiadiazoles, SCXRD analysis confirms the final structure and provides detailed geometric parameters. bohrium.commdpi.com For instance, in one analogue, the triazole and indole (B1671886) rings were found to be twisted from each other by 12.64°. mdpi.com In similar structures, the triazole-thiadiazole ring system is observed to be nearly coplanar. cambridge.org The dihedral angle between the mean planes of the constituent triazole and thiadiazole rings can be as small as 0.53°, indicating a high degree of planarity within the fused core. cambridge.org

The spatial relationship between the core heterocyclic system and appended aryl rings, such as the 4-fluorophenyl group, is a key conformational feature. The dihedral angle between the thiadiazole ring and an attached phenyl ring provides insight into the degree of twist, which can influence electronic conjugation and crystal packing. In analogous structures, the dihedral angles between the fused triazole-thiadiazole system and adjacent phenyl rings have been reported at values such as 19.72° and 66.36°. cambridge.org Intermolecular interactions, including hydrogen bonds and π–π stacking, are also elucidated, explaining how the molecules arrange themselves into a three-dimensional lattice. cambridge.orgresearchgate.net

Compound/SystemCrystal SystemSpace GroupKey Geometric FeaturesReference
8-(1H-indol-2-yl)-5-(p-tolyl)- nih.govmdpi.comresearchgate.nettriazolo [3,4-b] cambridge.orgnih.govresearchgate.netthiadiazoleMonoclinicP21/cIndole and triazolo-thiadiazole rings are not coplanar. Packing is dominated by N-H···N, C-H···S, and C-H···π interactions. bohrium.commdpi.com
3-[1-(2-fluoro-4-biphenyl)ethyl]-6-(4-fluorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoleTriclinicP-1The triazole-thiadiazole ring system is almost coplanar. The dihedral angle between this system and the 4-fluorophenyl ring is approximately 11.19°. cambridge.org
3-phenyl-1,2,4-triazolo [3,4-h]-13,4-thiaza-11-crown-4MonoclinicP21/cThe fused ring system adopts a zig-zag conformation. The dihedral angle between the phenyl and triazolo-thiadiazole rings is 21.77°. nih.gov
2-amino-5-phenyl-1,3,4-thiadiazoleMonoclinicP2(1)/cMolecules form dimers through intermolecular hydrogen bonds, arranged in infinite layers. researchgate.net

Powder X-ray Diffraction (PXRD) for Crystalline Structure

When suitable single crystals for SCXRD are unobtainable, Powder X-ray Diffraction (PXRD) serves as a powerful alternative for structural analysis of polycrystalline materials. This technique is instrumental in characterizing the crystalline nature of a compound, identifying its crystal phase, and determining its unit cell parameters.

For novel thiadiazole derivatives that are synthesized as powders, PXRD is the primary method for structural elucidation. cambridge.orgcambridge.org The crystal structure of compounds like 3-[1-[4-(2-methylpropyl)phenyl]ethyl]-6-(4-fluorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole has been solved and refined using laboratory PXRD data. cambridge.org This process often involves the Rietveld refinement method, which compares the experimental diffraction pattern with a calculated profile based on a structural model. To complement and verify the structure solution, density functional theory (DFT) calculations are frequently employed to optimize the geometry. cambridge.org

This combined experimental and computational approach allows for the determination of unit cell dimensions (a, b, c) and angles (α, β, γ), as well as the space group. For example, a fluorophenyl-containing triazolothiadiazole was found to crystallize in the triclinic space group P-1 with specific unit cell parameters derived from synchrotron PXRD data. cambridge.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the characterization of this compound and its analogues, providing unambiguous confirmation of their elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places), HRMS allows for the experimental mass to be compared against the calculated exact mass of a proposed molecular formula. acs.orglmaleidykla.lt

This technique is routinely used to verify the successful synthesis of novel thiadiazole derivatives. mdpi.commdpi.com The mass spectra of 1,2,3-thiadiazole derivatives have been studied in detail. A characteristic fragmentation pathway for the 1,2,3-thiadiazole ring involves the elimination of a molecule of nitrogen (N2) from the molecular ion. mdpi.comrsc.org Tandem mass spectrometry (MS/MS) experiments can further elucidate fragmentation mechanisms, helping to distinguish between isomers, such as 1,2,3-thiadiazoles and 1,2,3-triazoles, which can sometimes interconvert in the gas phase. mdpi.comnih.gov

Compound Class/ExampleIonization ModeObservationReference
1,2,3-Thiadiazole derivativesESIPrimary fragmentation often involves the loss of N2 from the molecular ion. rsc.org
Isomeric 1,2,3-thiadiazoles and 1,2,3-triazolesESI-MS/MSFragmentation patterns can differentiate isomers, though gas-phase rearrangements are possible. mdpi.comnih.gov
4-(Cyclohexylmethyl)benzene-1,3-diol (Analogue Precursor)ESICalculated for C13H19O2 [M+H]+: 207.1380; Found: 207.1377. lmaleidykla.lt
4-bromobenzo[1,2-d:4,5-d′]bis( cambridge.orgnih.govmdpi.comthiadiazole)HRMSUsed to confirm the structure of the newly synthesized compound by matching the exact mass. mdpi.com

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic absorption (UV-Vis) and fluorescence emission spectroscopy are used to investigate the photophysical properties of this compound and its analogues. These techniques provide information on how the molecules interact with light, which is governed by their electronic structure.

The UV-Vis absorption spectrum reveals the wavelengths of light a molecule absorbs, corresponding to electronic transitions from the ground state to excited states. For thiadiazole derivatives, these spectra are influenced by the nature of substituents on the rings and the solvent used. dergipark.org.tr For example, the introduction of electronegative substituents can reduce the HOMO-LUMO energy gap, leading to a bathochromic (red) shift in the absorption wavelength. dergipark.org.tr

Fluorescence spectroscopy measures the light emitted as an excited molecule returns to its ground state. Many thiadiazole derivatives exhibit interesting fluorescent properties. nih.govresearchgate.net The difference between the maximum absorption wavelength (λ_abs) and the maximum emission wavelength (λ_em) is known as the Stokes shift. Some 1,3,4-thiadiazole (B1197879) analogues have been observed to exhibit dual fluorescence, where two distinct emission bands appear, a phenomenon that can be related to molecular aggregation or charge transfer processes. nih.govnih.gov The fluorescence properties can be highly sensitive to environmental factors such as pH and solvent polarity. nih.govresearchgate.net

Compound/SystemSolventAbsorption Max (λ_abs)Emission Max (λ_em)Key ObservationReference
2-amino-5-phenyl-1,3,4-thiadiazole (TB)H2O~330 nm~380 nmFluorescence emission is pH-dependent. nih.govresearchgate.net
2-amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole (TS)H2O~309 nm / ~330 nm~400 nm / ~480 nmExhibits dual fluorescence, particularly at lower pH, which is linked to molecular aggregation and charge transfer phenomena. nih.govnih.govresearchgate.net
Tris(1,2,5-thiadiazolo)subporphyrazinatoboron(III) chlorideCH2Cl2~538 nm556 nmThe emission spectrum shows mirror symmetry with the Q-band in the fluorescence excitation spectrum. researchgate.net
3-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)amino)benzo[d]isothiazole 1,1-dioxideEthanol (B145695)~280 nm, ~330 nmNot reportedThe UV-Vis spectrum shows distinct bands that shift upon chelation with metal ions like Cu(II) or Cd(II). researchgate.net

Computational and Theoretical Studies on 4 4 Fluorophenyl 1,2,3 Thiadiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional arrangement of atoms in a molecule and to analyze its electronic properties. For a molecule like 4-(4-Fluorophenyl)-1,2,3-thiadiazole, a DFT study, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be the first step in a computational analysis.

Electronic structure analysis would follow, yielding insights into the distribution of electrons within the molecule. Parameters such as dipole moment and atomic charges (e.g., Mulliken charges) would be calculated, revealing the polarity of the molecule and of individual atoms.

A hypothetical data table for optimized geometric parameters of this compound is presented below to illustrate the expected output of such a calculation.

Hypothetical Optimized Geometric Parameters
Parameter Bond/Atoms Value (Å or °)
Bond Length C-S 1.85
N=N 1.28
C-C (ring-ring) 1.48
C-F 1.35
Bond Angle C-S-N 90.5
S-N-N 115.0
Dihedral Angle Phenyl-Thiadiazole 25.0

Note: These values are illustrative and not based on actual experimental or calculated data for the specific compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) and Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity and kinetic stability. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile. The LUMO , conversely, represents the ability to accept electrons, acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For this compound, FMO analysis would map the distribution of these orbitals across the molecule, showing which atoms are most involved in electron donation and acceptance. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), providing a quantitative measure of the molecule's reactive nature.

A hypothetical data table for FMO properties is shown below.

Hypothetical FMO and Reactivity Parameters
Parameter Value (eV)
EHOMO -6.8
ELUMO -1.5
Energy Gap (ΔE) 5.3
Chemical Hardness (η) 2.65
Electronegativity (χ) 4.15
Electrophilicity Index (ω) 3.25

Note: These values are illustrative and not based on actual experimental or calculated data for the specific compound.

Molecular Electrostatic Potential (MEP) Mapping and Fukui Functions for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential. Typically, red regions signify negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). Green areas are neutral. An MEP map for this compound would likely show negative potential around the nitrogen atoms of the thiadiazole ring and the fluorine atom, identifying them as potential sites for interaction with electrophiles.

Fukui functions offer a more quantitative method to identify reactive sites within a molecule by analyzing how the electron density changes upon the addition or removal of an electron. The Fukui function f(r) helps to pinpoint the most electrophilic and nucleophilic sites atom-by-atom, complementing the broader picture provided by MEP maps.

Molecular Dynamics Simulations (e.g., Conformational Analysis, Binding Interactions)

While quantum calculations examine a static, single-molecule system, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time. MD simulations could be employed to explore the conformational flexibility of this compound, such as the rotation around the bond connecting the two rings. If this molecule were being studied as a potential drug, MD simulations would be invaluable for modeling its interaction with a biological target, like a protein's active site. These simulations can predict the stability of the molecule-protein complex, identify key binding interactions (e.g., hydrogen bonds), and calculate binding free energies.

Advanced Theoretical Approaches (e.g., Aromaticity Studies, Noncovalent Interactions via QTAIM and Hirshfeld Surface Analysis)

More advanced computational techniques can provide deeper insights into the subtler aspects of molecular structure and bonding.

Aromaticity studies , using methods like the Nucleus-Independent Chemical Shift (NICS), could quantify the degree of aromaticity in both the phenyl and thiadiazole rings of the molecule.

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the topology of the electron density to characterize chemical bonds and noncovalent interactions. QTAIM analysis could identify and classify intramolecular and intermolecular interactions, such as hydrogen bonds or van der Waals forces, by locating bond critical points and analyzing their properties.

Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions in a crystal lattice. By mapping properties like dnorm (normalized contact distance) onto the surface, it is possible to identify specific atom-atom contacts between molecules. The associated 2D fingerprint plots provide a quantitative summary, breaking down the crystal packing into contributions from different types of interactions (e.g., H···H, C···H, N···H contacts). This analysis is crucial for understanding how molecules are arranged in the solid state.

Applications of 4 4 Fluorophenyl 1,2,3 Thiadiazole and Its Derivatives in Chemical Sciences

Agrochemistry: Research in Herbicides and Pesticides

The 1,2,3-thiadiazole (B1210528) ring is a known scaffold in the design of agrochemicals. isres.org Research into this class of compounds has indicated potential applications as herbicides and pesticides. For instance, certain 4-phenyl-1,2,3-thiadiazoles have been investigated for their ability to act as herbicide extenders, which enhance the soil persistence of other herbicidal agents.

Materials Science: Investigations into Optical and Electronic Applications

Thiadiazole-containing compounds are of significant interest in materials science due to their inherent electronic and optical properties. The heterocyclic ring, with its combination of nitrogen and sulfur atoms, can facilitate electron transport and often imparts desirable photophysical characteristics. Derivatives of various thiadiazole isomers have been incorporated into organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). isres.org

These applications are often attributed to the thermal stability, electron-accepting nature, and potential for high photoluminescence quantum yields of the thiadiazole core. The 4-aryl-1,2,3-thiadiazole structure, in a general sense, contributes to the conjugated π-system of a molecule, which is a prerequisite for such electronic and optical functionalities. However, specific research detailing the synthesis and characterization of optical and electronic materials based on 4-(4-Fluorophenyl)-1,2,3-thiadiazole is not found in the current body of scientific literature. Therefore, no specific data on its fluorescence, conductivity, or other relevant material properties can be presented.

Role as Versatile Synthetic Intermediates and Building Blocks for Complex Molecules

The 1,2,3-thiadiazole ring is a well-established synthetic intermediate in organic chemistry. isres.org One of its most notable reactions is the Hurd-Mori synthesis, which is a classical method for its formation. Furthermore, 1,2,3-thiadiazoles can undergo ring-opening reactions upon thermolysis or photolysis to generate reactive intermediates such as thioketenes, which can then be trapped to form a variety of other molecular structures. This reactivity makes them valuable building blocks for the synthesis of more complex molecules.

While the general utility of 1,2,3-thiadiazoles as synthetic precursors is recognized, there is a lack of specific examples in the literature where this compound has been explicitly used as a starting material for the synthesis of more complex target molecules. The presence of the 4-fluorophenyl group could potentially influence the reactivity of the thiadiazole ring, but without dedicated studies, its precise role as a synthetic intermediate remains underexplored.

Coordination Chemistry: Ligand Design for Metal Complexation

Heterocyclic compounds containing nitrogen and sulfur atoms, such as thiadiazoles, are excellent candidates for ligands in coordination chemistry due to the presence of lone pairs of electrons on these heteroatoms. isres.org The coordination of metal ions to such ligands can lead to the formation of metal-organic frameworks (MOFs) and other coordination polymers with interesting catalytic, magnetic, and luminescent properties.

The nitrogen atoms of the thiadiazole ring can act as donor sites for metal chelation. While there is research on the coordination chemistry of other thiadiazole isomers and their derivatives, specific studies on the use of this compound as a ligand for metal complexation are not available. Consequently, there is no data on the types of metal complexes it may form, their coordination modes, or the properties of such complexes.

Structure Activity Relationship Sar and Biological Activities of 4 4 Fluorophenyl 1,2,3 Thiadiazole Derivatives Mechanism Focused, in Vitro/in Silico Studies

Insights into Pharmacophore Design Based on the 1,2,3-Thiadiazole (B1210528) Ring

The 1,2,3-thiadiazole nucleus serves as a key pharmacophore in the design of various biologically active molecules. mdpi.com Its unique electronic and structural properties contribute to its ability to interact with a range of biological targets. Structure-activity relationship (SAR) studies have revealed that substitutions at the 4- and 5-positions of the 1,2,3-thiadiazole ring are crucial for modulating the biological activity of its derivatives. nih.govnih.gov

The 1,2,3-thiadiazole ring itself can act as a bioisostere for other chemical groups, such as the olefin group in combretastatin (B1194345) A-4, a potent anticancer agent. nih.gov This substitution has led to the development of thiadiazole derivatives with significant cytotoxic activity. The aromatic nature and the presence of heteroatoms in the 1,2,3-thiadiazole ring allow for various non-covalent interactions with biological macromolecules, including hydrogen bonding and pi-pi stacking, which are essential for ligand-receptor binding. mdpi.comnih.gov

In Vitro Studies of Anticancer Activity: Mechanisms and Cellular Pathways

Derivatives of 1,2,3-thiadiazole have demonstrated significant potential as anticancer agents in a variety of in vitro studies. Their mechanisms of action are diverse and often involve the targeting of critical cellular components and pathways involved in cancer cell proliferation and survival.

Several 1,2,3-thiadiazole derivatives have been identified as potent inhibitors of tubulin polymerization, a key mechanism for inducing cell cycle arrest and apoptosis in cancer cells. nih.gov Microtubules, which are dynamic polymers of tubulin, play a crucial role in mitosis. By disrupting microtubule dynamics, these compounds can effectively halt cell division.

One study focused on analogs of combretastatin A-4 (CA-4) where the olefin group was replaced by a 1,2,3-thiadiazole ring. These analogs exhibited significant cytotoxicity against various human cancer cell lines, including myeloid leukemia (HL-60) and colon adenocarcinoma (HCT-116). nih.gov The most active compounds inhibited tubulin polymerization with an efficacy comparable to that of CA-4 and induced cell cycle arrest at the G2/M phase. nih.gov The position of the substituted phenyl ring on the thiadiazole core was found to be critical for activity, with substitution at the 4-position generally leading to higher potency. nih.gov

Targeting specific signaling pathways that are dysregulated in cancer is a key strategy in modern oncology drug discovery. Derivatives of 1,2,3-thiadiazole have been shown to inhibit key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is primarily mediated by the VEGFR-2 signaling pathway. nih.govnih.gov Several series of thiadiazole-based derivatives have been synthesized and evaluated as potential VEGFR-2 inhibitors. nih.govnih.gov For example, one study reported a thiadiazole derivative, compound 7b, which demonstrated potent VEGFR-2 inhibition with an IC50 of 40.65 nM, outperforming the reference drug sorafenib (B1663141) (IC50: 53.32 nM). nih.gov Another compound, 13b, also showed strong VEGFR-2 inhibition with an IC50 of 41.51 nM. nih.gov These compounds typically exert their inhibitory effect by competing with ATP for binding to the kinase domain of the receptor. mdpi.com

EGFR Inhibition: EGFR is another important target in cancer therapy, as its overactivation can lead to uncontrolled cell proliferation. nih.gov Hybrid molecules containing both pyrazole (B372694) and thiadiazole rings have been developed as EGFR inhibitors. nih.gov In one study, a compound designated as 6g, which incorporates these two heterocyclic rings, exhibited potent inhibitory activity against the EGFR enzyme with an IC50 value of 0.024 µM. nih.gov Molecular docking studies suggest that these compounds bind to the active site of EGFR, thereby blocking its downstream signaling. nih.govacs.org

Beyond the specific mechanisms of tubulin and kinase inhibition, 1,2,3-thiadiazole derivatives have demonstrated broad antiproliferative activity against a range of cancer cell lines. This cytotoxicity is often mediated through the induction of apoptosis, or programmed cell death.

For instance, D-ring fused 1,2,3-thiadiazole derivatives of dehydroepiandrosterone (B1670201) (DHEA) have shown potent antitumor activity against human breast cancer T47D cells, with IC50 values in the nanomolar range, comparable to the well-known anticancer drug adriamycin. nih.gov In another study, a series of 1,3,4-thiadiazole (B1197879) derivatives were tested against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines, showing a wide range of cytotoxic activity. mdpi.com

The induction of apoptosis by these compounds is often confirmed by assays that measure the externalization of phosphatidylserine (B164497) (Annexin V staining) and the activation of caspases, which are key executioner enzymes in the apoptotic cascade. nih.govnih.gov Furthermore, these compounds can modulate the expression of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) proteins, further tipping the cellular balance towards cell death. nih.gov

Compound ClassTarget/MechanismCancer Cell LineActivity (IC50)Reference
1,2,3-Thiadiazole CA-4 analogsTubulin Polymerization InhibitionHL-60, HCT-11613.4 - 86.6 nM nih.gov
Thiadiazole derivative 7bVEGFR-2 InhibitionMCF-740.65 nM nih.gov
Thiadiazole derivative 13bVEGFR-2 InhibitionMCF-741.51 nM nih.gov
Pyrazole-Thiadiazole hybrid 6gEGFR InhibitionA5490.024 µM nih.gov
DHEA-fused 1,2,3-ThiadiazolesAntiproliferativeT47D0.042 - 0.058 µM nih.gov

In Vitro Antimicrobial Activities: Antibacterial and Antifungal Mechanisms

The 1,2,3-thiadiazole scaffold is also a promising pharmacophore for the development of new antimicrobial agents. mdpi.com Derivatives of this heterocyclic system have been shown to possess both antibacterial and antifungal properties. The mechanism of action for these antimicrobial activities is believed to involve the inhibition of essential microbial enzymes or the disruption of cell wall synthesis.

For example, certain 1,2,4-triazole (B32235) derivatives substituted with a 1,2,3-thiadiazole ring have exhibited significant antifungal activity. mdpi.com One such compound displayed a fungicidal rate of 93.19% against Corynespora cassiicola. mdpi.com The presence of both the triazole and thiadiazole rings in the same molecule appears to have a synergistic effect on the antifungal activity.

While specific studies focusing solely on the antibacterial and antifungal mechanisms of 4-(4-fluorophenyl)-1,2,3-thiadiazole are limited in the provided search results, the broader class of thiadiazole derivatives has shown activity against a variety of pathogenic bacteria and fungi. mdpi.com These findings suggest that derivatives of this compound could also be promising candidates for further investigation as antimicrobial agents.

In Vitro Antiviral Activity Investigations (e.g., Anti-HIV, Anti-Tobacco Mosaic Virus)

The antiviral potential of 1,2,3-thiadiazole derivatives has been explored against several viruses, including Human Immunodeficiency Virus (HIV) and plant viruses like the Tobacco Mosaic Virus (TMV). mdpi.comarkat-usa.org

Anti-HIV Activity: A number of 1,2,3-thiadiazole derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.govnih.gov Reverse transcriptase is a crucial enzyme for the replication of the HIV virus. In one study, a series of 2-(4-(2,4-dibromophenyl)-1,2,3-thiadiazol-5-ylthio)acetamide derivatives were synthesized and evaluated for their anti-HIV activity. nih.gov One compound from this series, 7c, displayed highly potent anti-HIV-1 activity with an EC50 value of 36.4 nM, which was more effective than the approved drugs nevirapine (B1678648) and delavirdine. nih.gov Another study on 1,2,3-thiadiazole acetanilide (B955) hybrids also reported a derivative with moderate anti-HIV activity (EC50 of 0.95 µM). mdpi.com The structure-activity relationship studies indicated that the nature and position of substituents on the phenyl ring attached to the thiadiazole core significantly influence the antiviral potency. mdpi.comnih.gov

Anti-Tobacco Mosaic Virus (TMV) Activity: The 1,2,3-thiadiazole scaffold has also been incorporated into molecules designed to combat plant viruses. Several studies have reported on the synthesis and anti-TMV activity of 1,2,3-thiadiazole derivatives. mdpi.comarkat-usa.org For instance, 1,2,3-thiadiazole-4-carboxamide (B1266815) derivatives have shown curative activity against TMV, with one compound exhibiting a curative rate of 60% at a concentration of 500 µg/mL. mdpi.com Another derivative demonstrated a potent protective effect of 76% at the same concentration. mdpi.com These findings highlight the potential of 1,2,3-thiadiazole derivatives in the development of novel antiviral agents for agricultural applications.

Compound ClassViral TargetActivity (EC50)Reference
2-(4-(2,4-dibromophenyl)-1,2,3-thiadiazol-5-ylthio)acetamide (7c)HIV-136.4 nM nih.gov
1,2,3-Thiadiazole acetanilide hybridHIV-10.95 µM mdpi.com
1,2,3-Thiadiazole-4-carboxamide derivativeTobacco Mosaic Virus (TMV)60% curative rate at 500 µg/mL mdpi.com

Investigations into Other Biological Activities (In Vitro/In Silico)

The 1,2,3-thiadiazole scaffold has been identified as a pharmacologically significant structure, with various derivatives being investigated for a range of therapeutic applications. mdpi.com

Anticonvulsant Mechanisms

While the broader thiadiazole class, particularly the 1,3,4-thiadiazole isomer, has been extensively studied for anticonvulsant properties, specific in vitro and in silico mechanistic studies on this compound derivatives are not extensively detailed in currently available research. General reviews indicate that compounds containing the 1,2,3-thiadiazole moiety are explored for anticonvulsant potential, but specific mechanism-focused studies on the title compound's derivatives, detailing interactions with targets like GABA receptors or voltage-gated sodium channels, remain a niche area of investigation. mdpi.com

Anti-inflammatory Mechanisms

Similar to the anticonvulsant activity, the anti-inflammatory mechanisms of this compound derivatives have not been the subject of extensive, publicly accessible in vitro or in silico research. The 1,2,3-thiadiazole nucleus is acknowledged for its potential in developing anti-inflammatory agents, but detailed studies elucidating specific interactions with inflammatory targets such as cyclooxygenase (COX) enzymes for this particular scaffold are not widely reported. mdpi.com

Necroptosis Inhibition Mechanisms

A significant body of research has focused on 1,2,3-thiadiazole derivatives as potent inhibitors of necroptosis, a form of regulated, caspase-independent cell death. nih.govnih.gov A series of nih.govnih.govnih.govthiadiazole benzylamides, known as necrostatins, have been identified as effective inhibitors of tumor necrosis factor-alpha (TNF-α)-induced necroptosis in human Jurkat T cells deficient in FADD (Fas-Associated death Domain). nih.govtdl.org

Structure-activity relationship (SAR) studies on these nih.govnih.govnih.govthiadiazole benzylamides have provided key insights into their inhibitory mechanism. nih.gov The research revealed that substitutions at the 4- and 5-positions of the 1,2,3-thiadiazole ring are critical for activity. nih.gov

Key SAR Findings for 1,2,3-Thiadiazole Necroptosis Inhibitors:

4-Position Substitution: Small, cyclic alkyl groups, such as a cyclopropyl (B3062369) group, at the 4-position of the thiadiazole ring were found to be optimal for inhibitory potency. nih.govnih.gov

5-Position Substitution: The presence of 2,6-dihalobenzylamides at the 5-position was identified as a key structural feature for potent necroptosis inhibition. nih.govnih.gov

Stereochemistry: In derivatives where a small alkyl group like methyl was added to the benzylic position, the inhibitory activity was found to be stereospecific, residing exclusively with the (S)-enantiomer. nih.govnih.gov

These findings suggest a specific binding mode within the cellular necroptosis pathway. It was also noted that these 1,2,3-thiadiazole inhibitors exhibit a unique cell type and stimulus-specific inhibition profile compared to other classes of necrostatins, indicating a distinct mechanism of action. nih.govtdl.org

Table 1: SAR of 1,2,3-Thiadiazole Benzylamide Necroptosis Inhibitors

Position on 1,2,3-Thiadiazole Ring Optimal Substitution Impact on Activity
4-Position Small cyclic alkyl groups (e.g., cyclopropyl) Optimal potency
5-Position 2,6-dihalobenzylamides Optimal potency
Benzylic Position (S)-enantiomer of small alkyl group (e.g., methyl) Exclusive activity

Antioxidant Activity

The potential antioxidant activity of 1,2,3-thiadiazole derivatives has been noted in broader chemical reviews. mdpi.com However, specific in vitro assays (e.g., DPPH radical scavenging) and in silico studies focused on the antioxidant mechanisms of this compound derivatives are not prominently featured in the scientific literature.

Enzyme Inhibition (e.g., Urease, Carbonic Anhydrase)

While various heterocyclic compounds, including other thiadiazole isomers, are known to be effective enzyme inhibitors, there is a lack of specific research detailing the inhibitory activity of this compound derivatives against enzymes such as urease or carbonic anhydrase. The exploration of this specific scaffold as an inhibitor for these particular enzymes remains an area for future research.

Computational Approaches in SAR: Molecular Docking and Ligand-Target Interactions

Computational studies, particularly molecular docking, have been instrumental in understanding the SAR of 1,2,3-thiadiazole derivatives in the context of necroptosis inhibition. These in silico methods help to visualize and predict the binding of these ligands to their biological targets.

For the nih.govnih.govnih.govthiadiazole benzylamide series of necroptosis inhibitors, molecular modeling would be used to explore their interactions within the active site of key proteins in the necroptosis pathway, such as Receptor-Interacting Protein Kinase 1 (RIPK1). The SAR data, which points to the importance of specific substitutions at the 4- and 5-positions and the stereochemistry at the benzylic position, strongly suggests a well-defined binding pocket. nih.gov

Docking studies would likely investigate how the cyclopropyl group at the 4-position and the di-halo-substituted benzylamide at the 5-position orient the molecule within the target's active site. The computational models would aim to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-target complex and are responsible for the observed inhibitory activity. While the specific target and detailed interactions for this class of necrostatins are a subject of ongoing research, computational approaches are a critical tool in elucidating their mechanism of action and guiding the design of more potent and selective inhibitors. nih.govtdl.org

Q & A

Q. How can computational methods like DFT and molecular docking improve the design of this compound derivatives for biological activity?

  • Methodological Answer : DFT studies predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization. For example, Hirshfeld surface analysis of 5-(4-chlorophenyl)-1,3,4-thiadiazole identified sulfur and nitrogen atoms as electrophilic centers, guiding substitutions for enhanced bioactivity . Molecular docking against target proteins (e.g., viral proteases or bacterial enzymes) optimizes binding affinity. Derivatives with 3,4-dichlorophenyl substitutions showed improved antiviral activity in silico, validated by in vitro assays .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies arise from variations in substituent positions, assay protocols, or cell lines. For example, 4-(3,4-dichlorophenyl)-1,2,3-thiadiazole exhibited antiviral activity in one study but showed no effect in another due to differences in viral strains . Standardized assays (e.g., MIC for antimicrobial studies) and meta-analyses of structure-activity relationships (SAR) are critical. Cross-validation using 3D-QSAR models and in vivo toxicity profiling can reconcile conflicting data .

Q. How do spectroscopic and chromatographic techniques address challenges in characterizing thiadiazole derivatives?

  • Methodological Answer : High-resolution mass spectrometry (HR-MS) confirms molecular formulas, while ¹H/¹³C NMR deciphers regioselectivity in substituted derivatives. For example, ¹H NMR of 5-imino-1,2,3-thiadiazole derivatives revealed distinct peaks for NH protons at δ 10.2–11.5 ppm . HPLC with UV detection monitors reaction progress, and X-ray photoelectron spectroscopy (XPS) validates sulfur oxidation states in thiadiazole rings .

Data Analysis and Experimental Design

Q. What experimental controls are essential for evaluating the pharmacological potential of this compound derivatives?

  • Methodological Answer : Include positive controls (e.g., doxorubicin for anticancer assays, acyclovir for antiviral tests) and vehicle controls (DMSO/saline) to normalize results. For antimicrobial studies, use standard strains like E. coli ATCC 25922 and S. aureus ATCC 29213. Dose-response curves (IC₅₀/EC₅₀) and time-kill assays ensure reproducibility. In one study, derivatives with IC₅₀ <10 µM against MCF-7 cells were prioritized for further optimization .

Q. How can crystallographic data inform the synthesis of novel 1,2,3-thiadiazole analogs?

  • Methodological Answer : SCXRD reveals non-covalent interactions (e.g., π-π stacking, hydrogen bonds) that stabilize crystal packing. For example, fluorophenyl-thiadiazole derivatives form dimers via C–H···N interactions, guiding solvent selection (e.g., DMF vs. ethanol) for co-crystallization . Lattice parameters (e.g., a=8.2 Å, b=12.3 Å) predict solubility and melting points, aiding in purification .

Advanced Methodological Challenges

Q. What are the limitations of current synthetic methods for 1,2,3-thiadiazole derivatives, and how can they be mitigated?

  • Methodological Answer : Traditional routes suffer from low regioselectivity and harsh conditions (e.g., POCl₃). Microwave-assisted synthesis reduces reaction times (30 mins vs. 6 hours) and improves yields by 15–20% . Flow chemistry enables scalable production, while green catalysts (e.g., I₂/DMSO) minimize waste in oxidative cyclization steps .

Q. How do substituent effects on the fluorophenyl ring influence the electronic properties of 1,2,3-thiadiazole?

  • Methodological Answer : Electron-withdrawing groups (e.g., –NO₂, –CF₃) reduce electron density on the thiadiazole ring, enhancing electrophilicity. Hammett constants (σₚ) correlate with reaction rates in nucleophilic substitutions. For example, 4-NO₂ derivatives react 3x faster with amines than 4-OCH₃ analogs . Time-dependent DFT (TD-DFT) simulations predict UV-Vis absorption maxima shifts, aiding in photophysical applications .

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